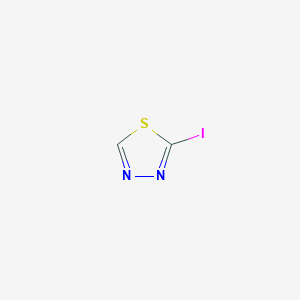

2-Iodo-1,3,4-thiadiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSGDHZFVJANQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HIN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592626 | |

| Record name | 2-Iodo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332133-91-2 | |

| Record name | 2-Iodo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Iodo-1,3,4-thiadiazole from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-iodo-1,3,4-thiadiazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, thiosemicarbazide. The synthesis is a multi-step process involving the initial formation of a 2-amino-1,3,4-thiadiazole intermediate, followed by diazotization of the amino group and subsequent iodination via a Sandmeyer-type reaction.

Introduction

The 1,3,4-thiadiazole ring is a prominent feature in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The introduction of an iodine atom at the 2-position of this heterocycle provides a key functional handle for further synthetic transformations, such as cross-coupling reactions, making this compound a versatile building block in drug discovery and development. This guide details the experimental protocols, quantitative data, and logical workflow for its synthesis from thiosemicarbazide.

Overall Synthetic Pathway

The synthesis of this compound from thiosemicarbazide is accomplished in three primary stages:

-

Cyclization: Formation of the 2-amino-1,3,4-thiadiazole ring from thiosemicarbazide.

-

Diazotization: Conversion of the 2-amino group to a diazonium salt.

-

Iodination: Substitution of the diazonium group with iodine.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each synthetic step, along with expected yields and key reaction parameters.

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole

The formation of the 2-amino-1,3,4-thiadiazole ring is achieved through the cyclization of thiosemicarbazide with a one-carbon electrophile, such as formic acid, in the presence of a dehydrating agent.

Experimental Protocol:

-

To a stirred solution of thiosemicarbazide (0.1 mol) in an excess of formic acid (e.g., 50 mL), slowly add concentrated sulfuric acid (10 mL) dropwise while maintaining the temperature below 10°C with an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonia until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol or a water-ethanol mixture to afford pure 2-amino-1,3,4-thiadiazole.

| Reagent/Parameter | Value/Condition |

| Thiosemicarbazide | 1.0 eq |

| Formic Acid | Solvent/Reagent |

| Conc. H₂SO₄ | Catalyst/Dehydrating Agent |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 70-85% |

Step 2: Diazotization of 2-Amino-1,3,4-thiadiazole

The 2-amino group of the thiadiazole is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[1]

Experimental Protocol:

-

Suspend 2-amino-1,3,4-thiadiazole (0.05 mol) in a mixture of concentrated sulfuric acid (15 mL) and water (30 mL) in a flask.

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (0.055 mol) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred suspension of 2-amino-1,3,4-thiadiazole, ensuring the temperature is maintained between 0-5°C.

-

Continue stirring the reaction mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be used immediately in the next step.

| Reagent/Parameter | Value/Condition |

| 2-Amino-1,3,4-thiadiazole | 1.0 eq |

| **Sodium Nitrite (NaNO₂) ** | 1.1 eq |

| Concentrated H₂SO₄/Water | Solvent/Acid |

| Reaction Time | 30 minutes |

| Reaction Temperature | 0-5°C |

| Yield | Quantitative (used in situ) |

Step 3: Iodination of the 1,3,4-Thiadiazole-2-diazonium Salt

The diazonium salt is then subjected to a Sandmeyer-type reaction with potassium iodide to yield the final product, this compound. For iodination, a copper catalyst is typically not required.[2][3][4]

Experimental Protocol:

-

Prepare a solution of potassium iodide (0.075 mol) in a minimal amount of water.

-

While maintaining the temperature of the previously prepared cold diazonium salt solution at 0-5°C, add the potassium iodide solution dropwise with continuous stirring.

-

Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

The precipitated solid is collected by filtration, washed with a cold solution of sodium thiosulfate to remove any excess iodine, and then with cold water.

-

Dry the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

| Reagent/Parameter | Value/Condition |

| 1,3,4-Thiadiazole-2-diazonium Salt | 1.0 eq |

| Potassium Iodide (KI) | 1.5 eq |

| Reaction Time | 1-2 hours |

| Reaction Temperature | 0°C to Room Temperature |

| Typical Yield | 50-70% |

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations, which can be visualized as follows:

Caption: Logical progression of the synthesis from starting material to the final product.

Conclusion

The synthesis of this compound from thiosemicarbazide is a robust and well-established multi-step process. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving optimal yields. The resulting this compound serves as a versatile platform for the development of novel chemical entities with potential therapeutic applications.

References

Spectroscopic Characterization of 2-Iodo-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Iodo-1,3,4-thiadiazole. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of closely related 1,3,4-thiadiazole derivatives. Detailed experimental protocols for the synthesis of the precursor and the target molecule are also provided.

Introduction

The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as iodine, at the 2-position of the thiadiazole ring can significantly modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for further functionalization and drug discovery.

Proposed Synthesis of this compound

A viable and commonly employed method for the introduction of an iodine atom onto a heteroaromatic ring is the Sandmeyer reaction, starting from the corresponding amino-substituted precursor. The proposed synthesis of this compound therefore commences with the synthesis of 2-amino-1,3,4-thiadiazole, followed by diazotization and subsequent reaction with an iodide salt.

Experimental Protocols

Synthesis of 2-Amino-1,3,4-thiadiazole (Precursor)

Materials:

-

Thiosemicarbazide

-

Formic acid (98-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, filtering apparatus

Procedure:

-

A mixture of thiosemicarbazide (0.1 mol) and formic acid (0.15 mol) is placed in a round-bottom flask.

-

The mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

-

The resulting solid is triturated with a small amount of cold ethanol and filtered.

-

The crude product is recrystallized from ethanol to afford pure 2-amino-1,3,4-thiadiazole.

Synthesis of this compound (Target Compound)

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Sulfuric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Beakers, magnetic stirrer, dropping funnel

Procedure:

-

2-Amino-1,3,4-thiadiazole (0.05 mol) is dissolved in a mixture of concentrated sulfuric acid (10 mL) and water (20 mL) in a beaker, with cooling in an ice bath.

-

A solution of sodium nitrite (0.055 mol) in water (10 mL) is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

A solution of potassium iodide (0.1 mol) in water (20 mL) is then added slowly to the diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.

-

The reaction mixture is allowed to warm to room temperature and then gently heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

After cooling, the resulting precipitate is collected by filtration, washed with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted iodine.

-

The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the 1,3,4-thiadiazole ring and the influence of an iodo-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~8.5 - 9.0 | Singlet | The single proton on the thiadiazole ring is expected to be deshielded due to the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the iodine atom. |

| ¹³C | C2: ~150 - 160 | - | The carbon bearing the iodine atom (C2) is expected to be significantly shielded compared to a protonated carbon in a similar environment. |

| C5: ~165 - 175 | - | The chemical shift of C5 is expected to be in the typical range for a carbon atom in a 1,3,4-thiadiazole ring, influenced by the adjacent nitrogen and sulfur atoms. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C-H | ~3100 - 3000 | Weak | Stretching |

| C=N | ~1600 - 1500 | Medium | Stretching |

| C-S | ~700 - 600 | Medium | Stretching |

| C-I | ~600 - 500 | Medium-Strong | Stretching |

Mass Spectrometry (MS)

| Technique | Predicted m/z | Interpretation |

| EI-MS | 213 | [M]⁺ (Molecular ion) |

| 127 | [I]⁺ | |

| 86 | [M-I]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | Predicted λmax (nm) | Notes |

| Ethanol/Methanol | ~250 - 280 | The absorption maximum is expected to be in the UV region, corresponding to π → π* transitions within the aromatic thiadiazole ring. |

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data is currently scarce, the proposed synthetic route via the Sandmeyer reaction of 2-amino-1,3,4-thiadiazole is a well-established and reliable method. The predicted spectroscopic data, based on the analysis of analogous compounds, offers a valuable reference for researchers working on the synthesis and characterization of this and similar halogenated 1,3,4-thiadiazole derivatives. Further experimental validation is necessary to confirm these predicted values and to fully elucidate the properties of this promising molecule.

Technical Guide: Spectroscopic Data of 2-Iodo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-iodo-1,3,4-thiadiazole. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature for this specific compound, this guide presents predicted data generated from reputable chemical modeling software. Additionally, a plausible experimental protocol for its synthesis and NMR analysis is detailed, based on established chemical principles and related literature.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that are widely used in the scientific community to estimate NMR spectra. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-5 | 8.9 - 9.2 | Singlet |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ) ppm |

| C-2 | 105 - 115 |

| C-5 | 155 - 165 |

Solvent: CDCl₃

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve a known quantity of 2-amino-1,3,4-thiadiazole in a suitable acidic solution (e.g., dilute HCl or H₂SO₄) in a flask and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine salt. Maintain the temperature below 5 °C throughout the addition.

-

Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination (Sandmeyer-type reaction):

-

In a separate flask, dissolve an excess of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, to obtain the pure compound.

-

NMR Sample Preparation and Data Acquisition

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of, for example, 400 MHz.

-

Typical acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.

-

A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from the synthesis of the compound to the acquisition and interpretation of its NMR data.

Caption: Logical workflow for the synthesis and spectroscopic analysis of this compound.

An In-Depth Technical Guide to the FT-IR and UV-Vis Analysis of 2-Iodo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 2-Iodo-1,3,4-thiadiazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of this and related heterocyclic compounds.

Introduction to this compound and Spectroscopic Analysis

The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an iodine atom at the 2-position of the thiadiazole ring creates this compound, a versatile synthetic intermediate for the development of novel therapeutic agents. Accurate and thorough characterization of this core structure is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.

FT-IR and UV-Vis spectroscopy are two fundamental and accessible analytical techniques that provide valuable information about the molecular structure and electronic properties of organic compounds. FT-IR spectroscopy probes the vibrational modes of molecules, offering insights into the presence of specific functional groups. UV-Vis spectroscopy investigates the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.

This guide will detail the theoretical basis for the spectral features of this compound, provide predicted spectral data, and present standardized experimental protocols for its analysis.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted FT-IR and UV-Vis spectral data based on the analysis of related 1,3,4-thiadiazole derivatives and the known spectroscopic behavior of iodo-substituted aromatic compounds.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Predicted Vibrational Assignment | Intensity |

| 3100 - 3000 | C-H stretching (aromatic-like) | Medium |

| 1650 - 1600 | C=N stretching of the thiadiazole ring | Medium to Strong |

| 1550 - 1450 | C=C stretching of the thiadiazole ring | Medium |

| 1200 - 1000 | Ring stretching and deformation modes | Medium to Strong |

| 900 - 700 | C-S stretching | Medium |

| 600 - 500 | C-I stretching | Medium |

Table 2: Predicted UV-Vis Spectral Data for this compound (in a non-polar solvent like Hexane)

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~ 250 - 280 | > 5,000 | π → π |

| ~ 290 - 320 | < 2,000 | n → π |

Experimental Protocols

The following are detailed methodologies for conducting FT-IR and UV-Vis analysis of this compound.

FT-IR Spectroscopy: KBr Pellet Method

This method is suitable for obtaining the infrared spectrum of a solid sample.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press for KBr pellet preparation

-

Agate mortar and pestle

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Spatula

-

Sample of this compound

-

Desiccator

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool and store in a desiccator.

-

Sample Preparation: In a clean and dry agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer a portion of the mixture to the die of the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

UV-Vis Spectroscopy: Solution-Phase Analysis

This method is used to obtain the absorption spectrum of a sample dissolved in a suitable solvent.

Materials and Equipment:

-

UV-Vis Spectrophotometer (double beam recommended)

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopy grade solvent (e.g., hexane, ethanol, or acetonitrile)

-

Sample of this compound

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically above 220 nm).

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution. Then, fill the cuvette with the sample solution and place it back in the sample holder.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum. The absorbance maxima (λmax) and the corresponding absorbance values should be noted.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the relationship between the molecular structure and its spectral features.

An In-depth Technical Guide to 2-Iodo-1,3,4-thiadiazole: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 2-Iodo-1,3,4-thiadiazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document consolidates available data on its physicochemical characteristics, synthesis, reactivity, and stability, offering a valuable resource for researchers in the field.

Core Chemical Properties

This compound is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, with an iodine atom substituted at the 2-position. This substitution significantly influences the molecule's reactivity and potential as a building block in the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 332133-91-2 | [3] |

| Molecular Formula | C₂HIN₂S | [3][4] |

| Molecular Weight | 212.01 g/mol | [3][4] |

| Boiling Point | 243.7 °C | N/A |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in the literature. However, a plausible and commonly employed method for the introduction of an iodine atom onto a heteroaromatic ring is through a Sandmeyer-type reaction, starting from the corresponding amino derivative, 2-Amino-1,3,4-thiadiazole.[5] This involves the diazotization of the amino group followed by displacement with iodide.

Hypothetical Experimental Protocol for the Synthesis of this compound via Sandmeyer Reaction:

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Suitable organic solvent (e.g., diethyl ether or dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: 2-Amino-1,3,4-thiadiazole is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This generates the in-situ diazonium salt.

-

Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The evolution of nitrogen gas is typically observed.

-

Work-up: The reaction mixture is extracted with an organic solvent. The organic layer is then washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Stability and Reactivity

The 1,3,4-thiadiazole ring is known for its aromatic character, which confers a degree of stability.[6] However, the presence of the iodo-substituent significantly influences its reactivity. Halogenated thiadiazoles, particularly iodo-derivatives, are valuable synthetic intermediates due to the ability of the halogen to act as a good leaving group in nucleophilic substitution reactions.[2]

General Reactivity:

-

Nucleophilic Aromatic Substitution: The carbon atom attached to the iodine is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups at the 2-position of the thiadiazole ring. The reactivity of 2-halothiadiazoles towards nucleophiles has been a subject of study.[7]

-

Cross-Coupling Reactions: this compound can potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form C-C bonds and build more complex molecular architectures.

Stability and Decomposition:

Reactivity Overview

Caption: Reactivity pathways of this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, predictions can be made based on the analysis of related substituted 1,3,4-thiadiazole derivatives.[6][13][14]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Key Features |

| ¹H-NMR | A singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the thiadiazole ring and the iodine atom. |

| ¹³C-NMR | Two signals are expected for the thiadiazole ring carbons. The carbon bearing the iodine (C2) would be significantly shifted, and the C5 carbon would also appear in the aromatic region, typically between 150-170 ppm.[6][14] |

| FT-IR | Characteristic peaks for C=N stretching within the heterocyclic ring (around 1600 cm⁻¹), C-S stretching, and C-H stretching of the aromatic proton. |

| Mass Spec | The molecular ion peak (M⁺) would be observed at m/z 212. A characteristic isotopic pattern for iodine would be present. Fragmentation may involve the loss of iodine and cleavage of the thiadiazole ring. |

Applications in Drug Development

The 1,3,4-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[2][15][16][17][18][19][20] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][15][16][18]

The iodo-substituent in this compound makes it a versatile intermediate for the synthesis of libraries of novel thiadiazole derivatives. Through nucleophilic substitution and cross-coupling reactions, a diverse array of functionalities can be introduced at the 2-position, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

No specific biological signaling pathways involving this compound have been identified in the current literature. However, its derivatives are known to target various enzymes and receptors.[16] Further research is warranted to explore the biological targets and mechanisms of action of compounds derived from this key intermediate.

Drug Development Workflow

Caption: Role of this compound in drug discovery.

Safety and Handling

Specific safety data for this compound is not available. However, based on safety data sheets for similar halogenated and heterocyclic compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn.[9][10][11][12] It may cause skin and eye irritation.[10][11]

References

- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 2. This compound | 332133-91-2 | Benchchem [benchchem.com]

- 3. This compound - CAS:332133-91-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-Iodo-1,3,4-thiadiazole , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. nist.gov [nist.gov]

- 9. leap.epa.ie [leap.epa.ie]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jocpr.com [jocpr.com]

- 14. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density Distribution in 2-Iodo-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron density distribution in 2-Iodo-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. The unique electronic properties conferred by the iodine substituent on the thiadiazole ring are critical for its reactivity and biological activity. This document outlines the theoretical framework, experimental and computational methodologies for characterizing its electron density, and the anticipated electronic features, with a particular focus on halogen bonding.

Introduction to this compound

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a halogen atom, particularly iodine, into this heterocyclic system can significantly modulate its physicochemical properties and biological interactions.[1] Halogenated 1,3,4-thiadiazoles are also valuable synthetic intermediates, where the halogen can be readily displaced by nucleophiles to generate a library of derivatives.[1] Understanding the electron density distribution is paramount to predicting the molecule's reactivity, intermolecular interactions, and ultimately its biological function. A key feature of iodinated aromatic compounds is their ability to act as halogen bond donors, a concept central to the electronic landscape of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Electron Density Distribution: Theoretical Framework

The electron density distribution in this compound is primarily influenced by the electronegativity of the heteroatoms (N, S) and the unique electronic nature of the iodine substituent. The key theoretical concepts are:

-

Inductive and Resonance Effects: The nitrogen and sulfur atoms in the thiadiazole ring are more electronegative than carbon, leading to a net polarization of the C-N and C-S bonds and an overall electron-deficient character of the ring carbons.

-

The σ-hole: A critical feature of covalently bonded iodine is the anisotropic distribution of its electron density. This results in an electron-deficient region, known as a σ-hole, along the extension of the C-I bond.[2] This region possesses a positive electrostatic potential, enabling it to engage in attractive, non-covalent interactions with electron-rich species (Lewis bases), an interaction termed "halogen bonding".

Visualization of the σ-hole and Halogen Bonding:

Caption: Conceptual diagram of the σ-hole and halogen bonding.

Experimental and Computational Protocols

To quantitatively determine the electron density distribution, a combination of experimental and computational techniques is employed.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular distances.[3][4]

Methodology:

-

Crystal Growth:

-

High-purity this compound is dissolved in a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) to near saturation.[5]

-

The solution is filtered to remove any particulate matter.[5]

-

Slow evaporation of the solvent is carried out in a dust-free, vibration-free environment to promote the growth of single crystals of suitable size (typically >0.1 mm in all dimensions).[3][5]

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.

-

The diffraction pattern is recorded as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to obtain the final crystal structure.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[6] It can provide valuable insights into electron density, electrostatic potential, and atomic charges.

Methodology:

-

Model Building:

-

The 3D coordinates of this compound are built using molecular modeling software. The geometry obtained from X-ray crystallography can be used as a starting point.

-

-

Geometry Optimization:

-

The molecular geometry is optimized to find the lowest energy conformation. A common functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p) for the non-iodine atoms and a basis set with an effective core potential (e.g., LANL2DZ) for the iodine atom.

-

-

Electron Density and Electrostatic Potential Calculation:

-

A single-point energy calculation is performed on the optimized geometry to compute the electron density and electrostatic potential.

-

The results are often visualized as molecular electrostatic potential (MEP) maps, which show regions of positive and negative potential on the electron density surface.

-

-

Population Analysis:

-

Atomic charges are calculated using methods such as Natural Bond Orbital (NBO) or Mulliken population analysis to quantify the charge distribution across the molecule.

-

Predicted Quantitative Data

Based on the known properties of similar compounds, the following tables summarize the expected quantitative data for this compound.

Table 1: Predicted Bond Lengths and Angles from X-ray Crystallography

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-I | ~2.08 - 2.12 |

| C-S | ~1.70 - 1.75 |

| C=N | ~1.30 - 1.35 |

| N-N | ~1.35 - 1.40 |

| **Bond Angles (°) ** | |

| S-C-I | ~120 - 125 |

| N-C-S | ~110 - 115 |

| C-N-N | ~110 - 115 |

Table 2: Predicted Computational Data (DFT)

| Parameter | Predicted Value/Observation |

| Atomic Charges (NBO, a.u.) | |

| Iodine (I) | Slightly positive to neutral |

| Thiadiazole Nitrogens (N) | Negative |

| Thiadiazole Carbons (C) | Positive |

| Sulfur (S) | Slightly positive |

| Molecular Electrostatic Potential (MEP) | |

| Region along C-I bond extension (σ-hole) | Positive (blue/green) |

| Region around Nitrogen atoms | Negative (red/yellow) |

| Lateral region of Iodine atom | Negative (red/yellow) |

Conclusion

The electron density distribution in this compound is characterized by an electron-deficient thiadiazole ring and a highly polarizable iodine substituent that features a positive σ-hole. This electronic arrangement makes the molecule a prime candidate for forming halogen bonds with electron-rich atoms in biological macromolecules, a crucial interaction to consider in drug design and development. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar halogenated heterocyclic compounds, enabling a deeper understanding of their structure-activity relationships.

References

- 1. This compound | 332133-91-2 | Benchchem [benchchem.com]

- 2. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. azolifesciences.com [azolifesciences.com]

- 5. How To [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

Tautomerism in substituted 1,3,4-thiadiazole derivatives

An In-depth Technical Guide to Tautomerism in Substituted 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, integral to a wide array of pharmacologically active agents. The biological activity of these compounds is often intrinsically linked to their structural and electronic properties, which are profoundly influenced by the phenomenon of tautomerism. This technical guide provides a comprehensive exploration of the tautomeric equilibria in substituted 1,3,4-thiadiazole derivatives, including amino-imino, thiol-thione, and keto-enol forms. It details the experimental and computational methodologies employed to investigate these phenomena, presents quantitative data in a structured format, and visualizes key concepts and workflows. A thorough understanding of tautomerism is critical for rational drug design, enabling the prediction of molecular interactions, bioavailability, and metabolic stability.

Introduction to Tautomerism in 1,3,4-Thiadiazoles

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, is susceptible to tautomerism when substituted with specific functional groups at the 2- and 5-positions.[1] The existence of different tautomeric forms can significantly alter a molecule's physicochemical properties, including its lipophilicity, acidity/basicity, hydrogen bonding capability, and ultimately, its interaction with biological targets.

The most prevalent forms of tautomerism observed in substituted 1,3,4-thiadiazole derivatives are:

-

Amino-Imino Tautomerism: Occurs in 2-amino-1,3,4-thiadiazoles.

-

Thiol-Thione Tautomerism: Observed in 2-mercapto-1,3,4-thiadiazoles.

-

Keto-Enol Tautomerism: Arises in derivatives bearing substituents capable of this equilibrium, such as hydroxyphenyl or β-ketone moieties.[2][3]

While the fully conjugated 1,3,4-thiadiazole ring itself does not exhibit tautomerism, the presence of these substituents makes it possible.[1] Both experimental and theoretical studies have shown that 2-amino-1,3,4-thiadiazoles predominantly exist in the amino form in both solution and the solid state.[1] Similarly, 2-mercapto-1,3,4-thiadiazoles and their 2-hydroxy analogues tend to exist in the thione and oxo (keto) forms, respectively.[1][4]

Major Tautomeric Equilibria

The specific equilibrium between tautomers is dictated by the relative stability of the forms, which is influenced by factors such as aromaticity, intramolecular hydrogen bonding, substituent effects, and solvent interactions.

Amino-Imino Tautomerism

2-Amino-1,3,4-thiadiazole can theoretically exist in equilibrium with two imino forms. However, computational and spectroscopic studies consistently show that the amino tautomer is significantly more stable.[5]

Thiol-Thione Tautomerism

For derivatives with a mercapto group, the equilibrium lies between the thiol and the thione forms. The thione tautomer is generally the more stable species.[4][6] This preference is attributed to the greater strength of the C=S double bond compared to the C=N bond in the thiol form and the stabilization gained from the amide-like resonance in the thione form.

Keto-Enol Tautomerism

Keto-enol tautomerism is particularly significant in 1,3,4-thiadiazole derivatives containing moieties like 2,4-dihydroxyphenyl or 3-mercaptobutan-2-one.[2][3] Unlike the previous cases, the equilibrium for keto-enol tautomerism is highly sensitive to the molecular environment. The position of this equilibrium is strongly dependent on the solvent, with the enol form often favored in non-polar solvents and the keto form in polar solvents.[3][7]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms can be shifted by several factors:

-

Solvent Polarity: Solvent effects are crucial, especially for keto-enol equilibria.[8] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. For instance, in some 1,3,4-thiadiazole derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form predominates in non-polar solvents like chloroform.[3][7] This is because the change in solvent polarity alters the hydrogen bonding environment, which in turn affects the stability of the tautomers.[9]

-

Substituent Effects: The electronic nature of substituents on the thiadiazole ring or attached side chains can influence the relative stability of tautomers. Electron-withdrawing groups can increase the acidity of the migrating proton, while electron-donating groups can have the opposite effect.

-

Intramolecular Hydrogen Bonding: The formation of a stable intramolecular hydrogen bond can significantly favor one tautomer over another.[10] For example, a cis-enol form can be stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and a nitrogen atom of the thiadiazole ring.[9][10]

-

Temperature: Tautomeric equilibria are temperature-dependent, although this effect is often less pronounced than solvent or substituent effects.[2]

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric behavior of 1,3,4-thiadiazole derivatives.

Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution. Different tautomers will have distinct chemical shifts for the protons and carbons near the site of tautomerization. For example, in keto-enol tautomerism, the ¹³C NMR spectrum may show separate signals for the ketonic carbon (around δ 204.5 ppm) and the enolic carbon (around δ 155.5 ppm).[3][7] The ratio of tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

-

UV-Visible (UV-Vis) Spectroscopy: Since tautomers are different chemical species, they exhibit unique electronic absorption spectra. The appearance of distinct absorption bands in different solvents can indicate a shift in the tautomeric equilibrium.[11] For instance, the keto and enol forms of a thiadiazole derivative will have different λmax values, and the relative intensities of these bands will change with solvent polarity.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups characteristic of each tautomer. Key vibrational bands include O-H stretching for enols, C=O stretching for ketones, N-H stretching for amino/imino forms, and C=S stretching for thione forms.[9] The presence or absence of these bands, particularly in the solid state, can confirm the dominant tautomeric form.

-

Single Crystal X-ray Diffraction: This technique provides unambiguous proof of the tautomeric form present in the solid state by determining the precise atomic positions in the crystal lattice.[12][13]

Computational Methodologies

-

Density Functional Theory (DFT): DFT calculations are widely used to complement experimental results. By calculating the total energies of all possible tautomers, the most stable form can be predicted.[5] These calculations can be performed for the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to simulate solvent effects.[5] DFT can also be used to calculate theoretical NMR spectra, vibrational frequencies, and electronic transitions, which can then be compared with experimental data to aid in structural assignment.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on 1,3,4-thiadiazole tautomerism.

Table 1: Solvent Effects on Keto-Enol Equilibrium of a Quinazolinone-Thiadiazole Derivative [11]

| Solvent | Enol Form (λmax, nm) | Keto Form (λmax, nm) | Predominant Form |

| Chloroform | 330 | 378 | Enol |

| Methanol | 334 | 371 | Keto |

| DMSO | 333 | 371 | Keto |

Data extracted from a study on a novel 1,3,4-thiadiazole derivative containing 3-mercaptobutan-2-one and quinazolin-4-one moieties.[3][11] The results indicate that increasing solvent polarity shifts the equilibrium toward the keto form.[11]

Table 2: Key ¹³C-NMR Chemical Shifts for Keto-Enol Tautomers [7]

| Tautomeric Form | Functional Group Carbon | Chemical Shift (δ, ppm) | Solvent |

| Keto | Ketonic Carbon (C=O) | ~204.5 | DMSO-d₆ |

| Enol | Enolic Carbon (C-OH) | ~155.5 | DMSO-d₆ |

These characteristic shifts provide definitive evidence for the coexistence of both tautomers in solution.

Table 3: Calculated Relative Stabilities of 2-Amino-1,3,4-Thiadiazole Tautomers [5]

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Water) |

| Amino (ATD) | Dominant | Dominant |

| Imino (ITD) | Higher Energy | Higher Energy |

| Imino (ITO) | Higher Energy | Higher Energy |

DFT calculations show that the 2-amino-1,3,4-thiadiazole (ATD) tautomer is strongly dominant in both the gas phase and polar solvents, with the solvent having no significant effect on the tautomeric preference.[5]

Conclusion and Implications for Drug Development

Tautomerism is a fundamental and critical aspect of the chemistry of substituted 1,3,4-thiadiazoles. The predominant tautomeric form of a drug candidate influences its shape, hydrogen bonding pattern, and polarity, which are key determinants of its binding affinity to a biological target. Furthermore, since tautomers are distinct chemical entities, they can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles.

For professionals in drug development, a comprehensive understanding and characterization of the tautomeric behavior of 1,3,4-thiadiazole-based lead compounds is non-negotiable. It allows for:

-

Accurate Structure-Activity Relationship (SAR) Analysis: Knowing the active tautomer ensures that SAR models are built on structurally correct information.

-

Optimization of Pharmacokinetic Properties: The tautomeric equilibrium can be rationally shifted by chemical modification to improve properties like membrane permeability or solubility.

-

Intellectual Property Protection: A thorough characterization of all relevant tautomeric forms is essential for robust patent claims.

The integrated application of modern spectroscopic techniques and high-level computational methods provides a powerful toolkit for the complete elucidation of tautomerism in this important class of heterocyclic compounds, thereby paving the way for the design of safer and more effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sid.ir [sid.ir]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Tautomerism of 2-Azido-1, 3, 4-Thiadiazole Studied by Theoretical Methods in Gas Phase and Solution, Science Innovation, Science Publishing Group [sciencepublishinggroup.com]

Reactivity of the Carbon-Iodine Bond in 2-Iodo-1,3,4-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-iodo-1,3,4-thiadiazole scaffold is a versatile building block in medicinal chemistry and materials science. The carbon-iodine bond at the 2-position serves as a key functional handle for a variety of transformations, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Introduction to the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This moiety is a prominent feature in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Its stability and ability to participate in various chemical transformations make it an attractive scaffold in drug discovery and development. Halogenated 1,3,4-thiadiazoles, particularly this compound, are valuable intermediates due to the high reactivity of the carbon-halogen bond.

Synthesis of this compound

The primary route for the synthesis of this compound derivatives involves the diazotization of 2-amino-1,3,4-thiadiazoles followed by a Sandmeyer-type reaction with an iodide source.

Experimental Protocol: Synthesis of 2-Iodo-5-aryloxymethyl-1,3,4-thiadiazole

A representative procedure for the synthesis of a this compound derivative is adapted from the work of Wang et al. (2011).

To a solution of 2-amino-5-aryloxymethyl-1,3,4-thiadiazole (10 mmol) in H2SO4 (15 mL) at 0-5 °C, a solution of NaNO2 (12 mmol) in water (5 mL) is added dropwise. The mixture is stirred at this temperature for 30 minutes. Subsequently, a solution of KI (20 mmol) in water (10 mL) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the desired 2-iodo-5-aryloxymethyl-1,3,4-thiadiazole.

| Starting Material | Product | Yield (%) | Reference |

| 2-Amino-5-(phenoxymethyl)-1,3,4-thiadiazole | 2-Iodo-5-(phenoxymethyl)-1,3,4-thiadiazole | 87 | Wang et al., 2011 |

| 2-Amino-5-(4-methylphenoxymethyl)-1,3,4-thiadiazole | 2-Iodo-5-(4-methylphenoxymethyl)-1,3,4-thiadiazole | 85 | Wang et al., 2011 |

| 2-Amino-5-(2-chlorophenoxymethyl)-1,3,4-thiadiazole | 2-Iodo-5-(2-chlorophenoxymethyl)-1,3,4-thiadiazole | 82 | Wang et al., 2011 |

Reactivity of the Carbon-Iodine Bond

The C-I bond in this compound is highly susceptible to cleavage, making it an excellent electrophilic partner in a variety of coupling reactions. The electron-withdrawing nature of the 1,3,4-thiadiazole ring further activates the C-I bond towards oxidative addition in palladium-catalyzed cycles and nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations allows for the introduction of aryl, alkynyl, and amino groups, among others.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide. While specific examples with this compound are not extensively reported, a general protocol can be adapted from the coupling of similar iodo-heterocycles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A solution of the 5-iodo-imidazo[1,2-d][1][2][3]thiadiazole derivative (1.0 eq.), cesium carbonate (2.0 eq.), and the corresponding boronic acid (1.2 eq.) in 1,4-dioxane (0.1 M) is degassed by bubbling with argon for 15 minutes. Palladium diacetate (0.1 eq.) and Xantphos (0.2 eq.) are added, and the mixture is heated at 130 °C for 1 hour under microwave irradiation. The reaction mixture is then directly purified by flash chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of arylethynyl-substituted heterocycles.

Experimental Protocol: General Procedure for Sonogashira Coupling

In a dry flask under an inert atmosphere (e.g., Argon), the aryl iodide (e.g., this compound, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%) are combined. Anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added dropwise. The reaction is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC. Upon completion, the reaction is worked up by dilution with an organic solvent, washing with aqueous ammonium chloride, and purification by column chromatography.[4]

Catalytic Cycle of the Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

3. Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This provides a method for the vinylation of the 2-position of the 1,3,4-thiadiazole ring.

Experimental Protocol: General Procedure for Heck Coupling

In a reaction vessel, the aryl iodide (e.g., this compound, 1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2-3 equiv) are combined in a suitable solvent (e.g., DMF, NMP, acetonitrile). The mixture is heated to 80-140 °C and stirred until the starting material is consumed (monitored by TLC or GC). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

4. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction provides direct access to 2-amino-1,3,4-thiadiazole derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, the aryl iodide (e.g., this compound, 1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv) are combined in a dry, degassed solvent (e.g., toluene, dioxane). The reaction mixture is heated to 80-110 °C and stirred for several hours until completion. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[1][5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,3,4-thiadiazole ring makes the 2-position susceptible to nucleophilic aromatic substitution, especially with a good leaving group like iodine. This provides a complementary, palladium-free method for introducing heteroatom nucleophiles.

Experimental Protocol: Amination of this compound Derivatives

A study by Wang et al. (2011) demonstrated the displacement of the iodo group in 2-iodo-5-aryloxymethyl-1,3,4-thiadiazoles with various amines.

A mixture of the this compound derivative (1 mmol), the respective amine (3 mmol), and a base (e.g., K₂CO₃, 2 mmol) in ethanol (10 mL) is heated at 80 °C for 3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-amino-1,3,4-thiadiazole derivative.

Table of SNAr Reactions with 2-Iodo-5-phenoxymethyl-1,3,4-thiadiazole

| Nucleophile (Amine) | Product | Yield (%) | Reference |

| Methylamine | 2-(Methylamino)-5-(phenoxymethyl)-1,3,4-thiadiazole | 49 | Wang et al., 2011 |

| Ethylamine | 2-(Ethylamino)-5-(phenoxymethyl)-1,3,4-thiadiazole | Not Reported | Wang et al., 2011 |

| Hydroxyethylamine | 2-((2-Hydroxyethyl)amino)-5-(phenoxymethyl)-1,3,4-thiadiazole | Not Reported | Wang et al., 2011 |

Conclusion

The carbon-iodine bond in this compound demonstrates significant reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized 1,3,4-thiadiazole derivatives. Its participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, allows for the facile introduction of carbon and nitrogen substituents. Furthermore, the inherent electrophilicity of the thiadiazole ring enables efficient nucleophilic aromatic substitution of the iodo group. This versatile reactivity profile solidifies the importance of this compound as a key building block for the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity with a broader range of coupling partners and under varied reaction conditions will undoubtedly continue to expand its synthetic utility.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ] [1,2,4]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07208K [pubs.rsc.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

The Halogenated 1,3,4-Thiadiazole Scaffold: A Promising Frontier in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties contribute to a wide spectrum of biological activities. The introduction of halogen atoms onto this versatile core has been shown to significantly modulate its pharmacological profile, leading to the development of potent anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the biological potential of halogenated 1,3,4-thiadiazoles, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Potential of Halogenated 1,3,4-Thiadiazoles

Halogenated 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of representative halogenated 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound ID | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Fluorobenzyl | SKOV-3 (Ovarian) | 3.58 | [1] |

| 1b | 4-Fluorobenzyl | A549 (Lung) | 2.79 | [1] |

| 1c | 4-Bromobenzyl | A549 (Lung) | Potent (exact value not specified) | [1] |

| 2a | 2-(Trifluoromethyl)phenylamino | MCF-7 (Breast) | 49.6 | [2] |

| 2b | 2-(Trifluoromethyl)phenylamino | MDA-MB-231 (Breast) | 53.4 | [2] |

| 3a | 4-Chlorophenyl | SMMC-7721 (Hepatocarcinoma) | 1.78 | [3] |

| 3b | 4-Chlorophenyl | A549 (Lung) | 4.04 | [3] |

| 4a | 5-(4-Bromophenyl) | A549 (Lung) | 9.92 | |

| 4b | Imidazo[2,1-b]-1,3,4-thiadiazole derivative | A549 (Lung) | 2.58 | |

| 4c | 1,3-Disubstituted thiourea derivative | A549 (Lung) | 4.34 |

Antimicrobial Activity of Halogenated 1,3,4-Thiadiazoles

The antimicrobial potential of halogenated 1,3,4-thiadiazoles has been extensively investigated, with many derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected halogenated 1,3,4-thiadiazole derivatives against various microbial strains.

| Compound ID | Halogen Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| 5a | Phenyl-1,3,4-thiadiazol with F | E. coli | 24-40 | [4] |

| 5b | Phenyl-1,3,4-thiadiazol with Cl | P. aeruginosa | 24-40 | [4] |

| 5c | Phenyl-1,3,4-thiadiazol with Br | S. aureus | Potent (exact value not specified) | [4] |

| 6a | 4-Chlorophenyl | Bacillus subtilis | 0.12 | [5] |

| 7a | Benzo[d]imidazole scaffold | P. aeruginosa | 12.5 | [6] |

| 8a | 2-Amino-1,3,4-thiadiazole derivative | B. subtilis | 1000 | [6] |

| 8b | 2-Amino-1,3,4-thiadiazole derivative | E. coli | 1000 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative halogenated 1,3,4-thiadiazole and for the evaluation of its biological activity.

Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

This protocol describes a common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Materials:

-

4-Chlorobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl3)

-

Sodium bicarbonate (NaHCO3) solution (5%)

-

Ethanol

Procedure:

-

In a round-bottom flask, add equimolar amounts of 4-chlorobenzoic acid and thiosemicarbazide.

-

Slowly add phosphorus oxychloride (3 mL for every 0.01 mol of reactants) to the mixture with constant stirring.

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (halogenated 1,3,4-thiadiazoles) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. The final volume in each well is typically 100-200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways in Anticancer Activity

The anticancer effects of halogenated 1,3,4-thiadiazoles are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways implicated are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a common feature in many cancers.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.

Conclusion

Halogenated 1,3,4-thiadiazoles represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of structure-activity relationships, optimization of lead compounds, and detailed investigation of their mechanisms of action will be crucial for translating the potential of these molecules into clinical applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

In Silico Prediction of 2-Iodo-1,3,4-thiadiazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary